molecular formula C11H12FN3O B1482513 (1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol CAS No. 2097984-78-4

(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol

Cat. No. B1482513
CAS RN: 2097984-78-4
M. Wt: 221.23 g/mol
InChI Key: FEGPWULCGPNUPD-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol (FEPyP) is a chemical compound that has been studied for its potential applications in various scientific fields. FEPyP is a synthetic molecule, and its synthesis involves the reaction of fluoroethyl pyrazole and methanol. FEPyP has been studied for its potential application in research, particularly in the fields of biochemistry and physiology.

Mechanism of Action

(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol has been studied for its potential mechanism of action. It is believed to act as a modulator of certain biochemical and physiological processes. (1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol has been found to interact with certain receptors in the body, which can affect the activity of these receptors and the signaling pathways they are involved in. (1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol has also been found to interact with certain enzymes, which can affect the activity of these enzymes and the metabolic pathways they are involved in.
Biochemical and Physiological Effects
(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol has been studied for its potential biochemical and physiological effects. It has been found to affect various biochemical and physiological processes, including the regulation of gene expression, cellular metabolism, and signal transduction pathways. Additionally, (1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol has been found to have antioxidant activity, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol has several advantages and limitations for use in lab experiments. One advantage of (1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol is that it is relatively easy to synthesize and is relatively stable in solution. Additionally, (1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol is relatively non-toxic and has a low potential for causing side effects. However, (1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol is not very soluble in water, which can limit its use in certain experiments. Additionally, (1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol has a low bioavailability, which can limit its use in certain experiments.

Future Directions

(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol has potential future directions in various scientific fields. Its potential applications include the study of drug action, the study of environmental factors on living organisms, and the study of biochemical and physiological processes. Additionally, (1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol has potential applications in drug development and in the development of new therapeutic agents. Additionally, (1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol could be used in the development of new diagnostic tools and in the development of new treatments for various diseases. Finally, (1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol could be used in the development of new methods for drug delivery and in the development of new methods for drug targeting.

Scientific Research Applications

(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol has been studied for its potential application in scientific research. It has been used in the study of biochemical and physiological processes in various organisms, including plants and mammals. (1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol has been used to study the mechanism of action of various drugs, as well as the biochemical and physiological effects of these drugs. (1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol has also been used in the study of the effects of environmental factors on living organisms.

properties

IUPAC Name

[1-(2-fluoroethyl)-3-pyridin-3-ylpyrazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3O/c12-3-5-15-7-10(8-16)11(14-15)9-2-1-4-13-6-9/h1-2,4,6-7,16H,3,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGPWULCGPNUPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN(C=C2CO)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol
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